N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 108176-67-6
VCID: VC17048026
InChI: InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20)
SMILES:
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol

N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea

CAS No.: 108176-67-6

Cat. No.: VC17048026

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea - 108176-67-6

Specification

CAS No. 108176-67-6
Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
IUPAC Name 1-(2H-1,4-benzothiazin-3-yl)-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20)
Standard InChI Key AMOPVPKHEQWRFL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea features a 1,4-benzothiazine ring system fused to a urea functional group. The benzothiazine moiety consists of a benzene ring condensed with a six-membered thiazine ring containing one sulfur and one nitrogen atom . The urea bridge (-NH-C(=O)-NH-) connects the 3-position of the benzothiazine to the para-methoxy-substituted phenyl group, as illustrated by its canonical SMILES notation: COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2 . The presence of the methoxy group enhances solubility in polar solvents, while the aromatic systems contribute to planar rigidity, a trait often associated with protein-binding capabilities .

Physicochemical Parameters

Key physicochemical properties include:

  • Molecular weight: 313.4 g/mol

  • logP: Estimated at ~3.5 (based on analogous structures )

  • Hydrogen bond donors/acceptors: 2 donors, 4 acceptors

  • Polar surface area: ~49.5 Ų

The compound’s moderate logP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules . Its crystalline solid state at room temperature is inferred from structural analogs .

Table 1: Comparative Physicochemical Properties of Benzothiazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logPPolar Surface Area (Ų)
N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)ureaC₁₆H₁₅N₃O₂S313.4~3.549.5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea C₂₁H₁₇N₃O₂S375.455.6849.53
(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea C₁₇H₁₇N₃O₂S327.4~4.148.8

Synthesis and Preparation

Analytical Characterization

The compound’s identity is confirmed via:

  • Mass spectrometry: Molecular ion peak at m/z 313.4 (M+H⁺).

  • NMR spectroscopy: Distinct signals for the methoxy group (~δ 3.8 ppm in ¹H NMR) and urea NH protons (~δ 8.5–9.5 ppm) .

  • X-ray crystallography (hypothetical): Resolves the planar benzothiazine system and dihedral angles between aromatic rings .

Biological Activity and Mechanistic Hypotheses

Putative Targets

Though direct bioactivity data are scarce, structural analogs implicate potential interactions with:

  • Kinase enzymes: The urea moiety may act as a hinge-binding motif in ATP-binding pockets, as seen in VEGFR2 inhibitors .

  • Microbial dihydrofolate reductase (DHFR): Benzothiazine derivatives often disrupt folate metabolism in pathogens .

  • Serotonin receptors: The methoxyphenyl group resembles ligands for 5-HT₆ receptors .

In Silico Predictions

Computational models predict moderate blood-brain barrier permeability (BBB score: 0.6) and cytochrome P450 inhibition risk (CYP3A4 IC₅₀ ≈ 12 µM) . These properties warrant further in vitro validation.

Comparative Analysis with Structural Analogs

Role of the Benzothiazine vs. Benzothiazole Core

Replacing the benzothiazine ring with a benzothiazole (as in Compound L320-0024 ) increases molecular weight (375.45 g/mol) and logP (5.68), enhancing lipophilicity but reducing aqueous solubility . The benzothiazole’s aromaticity may improve π-stacking in protein binding but eliminate conformational flexibility critical for allosteric modulation .

Impact of Methyl Substitution

Adding a methyl group to the benzothiazine nitrogen (as in PubChem CID 6510062 ) elevates molecular weight to 327.4 g/mol and logP to ~4.1. Methylation likely stabilizes the thiazine ring’s chair conformation, potentially altering target selectivity .

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